Technical Whitepaper: Chemical Architecture, Properties, and Synthetic Workflows of (2,6-Dimethylphenyl)methanesulfonamide
Technical Whitepaper: Chemical Architecture, Properties, and Synthetic Workflows of (2,6-Dimethylphenyl)methanesulfonamide
Executive Summary
In the landscape of modern drug discovery, the rational design of small-molecule building blocks is critical for overcoming metabolic liabilities and enhancing target affinity. (2,6-Dimethylphenyl)methanesulfonamide (CAS: 867262-52-0) represents a highly specialized pharmacophore scaffold[1]. By combining the hydrogen-bonding capabilities of a primary sulfonamide with the profound steric shielding of a 2,6-dimethylphenyl group, this compound serves as an advanced intermediate for synthesizing therapeutics targeting complex biological pathways, including those in multidrug-resistant bacterial strains[1].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory and scale-up applications.
Structural Identity and Physicochemical Profiling
The core identity of (2,6-Dimethylphenyl)methanesulfonamide lies in its benzylic structure. Unlike direct aryl sulfonamides, the insertion of a methylene bridge (-CH₂-) between the aromatic ring and the sulfonyl group alters the electronic distribution, rendering the sulfonamide more flexible and modifying its pKa.
Quantitative data regarding its structural and physical properties, as well as its key synthetic precursor, are summarized in the tables below.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 1-(2,6-Dimethylphenyl)methanesulfonamide |
| CAS Number | 867262-52-0[1] |
| Molecular Formula | C₉H₁₃NO₂S[1] |
| Molecular Weight | 199.27 g/mol [1] |
| Monoisotopic Mass | 199.0667 Da[2] |
| SMILES String | CC1=C(C(=CC=C1)C)CS(=O)(=O)N[1] |
| InChIKey | FFEPNCXRMKSCOJ-UHFFFAOYSA-N[1] |
Table 2: Key Precursor Data (2,6-Dimethylbenzylsulfonyl chloride)
| Property | Value |
| CAS Number | 540524-67-2[3] |
| Molecular Formula | C₉H₁₁ClO₂S[3] |
| Molecular Weight | 218.70 g/mol [3] |
| Boiling Point | 326 °C[3] |
| Density | 1.281 g/cm³[3] |
| Flash Point | 151 °C[3] |
Pharmacophore Logic and Drug Development Applications
In medicinal chemistry, the choice of a building block is dictated by its ability to interact with biological targets while surviving primary metabolic clearance. (2,6-Dimethylphenyl)methanesulfonamide is strategically utilized in phenotypic growth assays and antibacterial development against challenging pathogens, including Mycobacterium tuberculosis, Acinetobacter baumannii, and Pseudomonas aeruginosa[1].
The Causality of Structural Design
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Steric Shielding: The benzylic carbon is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidation. By positioning two methyl groups at the ortho (2,6) positions, the benzylic carbon is sterically occluded. This significantly reduces the metabolic liability of the molecule, prolonging its half-life in vivo.
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Hydrogen Bonding: The terminal primary sulfonamide acts as a potent hydrogen-bond donor and acceptor, crucial for anchoring the molecule within the active sites of target kinases or bacterial enzymes.
Pharmacophore model illustrating the dual functional advantages of the structural moieties.
Synthetic Methodology: A Self-Validating Protocol
Direct chlorosulfonation of 2,6-dimethyltoluene is unviable due to competing electrophilic aromatic substitution on the electron-rich ring. Therefore, a bottom-up approach utilizing nucleophilic displacement on a benzylic halide is required. The following protocol outlines the robust, three-step synthesis of the title compound.
Step-by-step synthetic workflow for (2,6-Dimethylphenyl)methanesulfonamide.
Step 1: Nucleophilic Substitution (Bunte Salt / Sulfite Displacement)
Objective: Convert 2,6-dimethylbenzyl chloride to sodium (2,6-dimethylphenyl)methanesulfonate.
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Procedure: Suspend 1.0 equivalent of 2,6-dimethylbenzyl chloride in a 1:1 mixture of water and acetone. Add 1.5 equivalents of sodium sulfite (Na₂SO₃). Reflux the mixture for 12 hours.
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Causality: The ortho-methyl groups create significant steric hindrance around the benzylic carbon, slowing down the Sₙ2 displacement. Refluxing in a miscible aqueous-organic solvent system provides the necessary thermal energy and phase homogeneity to drive the reaction to completion.
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Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material will disappear, and the highly polar, water-soluble sulfonate salt will remain in the aqueous phase. Evaporate the acetone, wash the aqueous layer with diethyl ether to remove unreacted starting material, and lyophilize the aqueous phase to yield the intermediate.
Step 2: Chlorination to the Sulfonyl Chloride
Objective: Synthesize 2,6-dimethylbenzylsulfonyl chloride (CAS: 540524-67-2)[3].
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Procedure: Suspend the dry sodium sulfonate salt in anhydrous dichloromethane (DCM). Add 0.1 equivalents of N,N-Dimethylformamide (DMF), followed by the dropwise addition of 2.0 equivalents of Thionyl chloride (SOCl₂) at 0 °C. Warm to 60 °C and reflux for 4 hours.
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Causality: SOCl₂ alone is a poor reagent for converting sulfonate salts to sulfonyl chlorides. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the sulfonate, facilitating the substitution without requiring harsh reagents like PCl₅ that could cause benzylic cleavage.
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Validation Checkpoint 2: Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester confirms the successful formation of the highly reactive sulfonyl chloride.
Step 3: Amination to the Final Sulfonamide
Objective: Generate (2,6-Dimethylphenyl)methanesulfonamide.
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Procedure: Concentrate the DCM layer from Step 2 in vacuo to remove excess SOCl₂. Redissolve the crude sulfonyl chloride in fresh THF. Cool the solution to 0 °C. Slowly add a 5-fold excess of cold aqueous ammonia (NH₄OH, 28%). Stir for 2 hours, allowing the mixture to slowly warm to room temperature.
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Causality: The reaction between a sulfonyl chloride and ammonia is highly exothermic. If performed at room temperature, the liberated heat can drive the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid. Maintaining 0 °C ensures selective amination. Excess ammonia acts as an acid scavenger for the generated HCl.
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Validation Checkpoint 3: The product will precipitate as a white solid upon the removal of THF and the addition of cold water. Filter and wash with cold water.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, the final product must be validated against the following analytical benchmarks:
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Mass Spectrometry (ESI+): Look for the [M+H]⁺ adduct at m/z 200.07 and the [M+Na]⁺ adduct at m/z 222.05[2]. The presence of these peaks confirms the molecular weight of 199.27 g/mol [1].
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Infrared Spectroscopy (FT-IR): The presence of a strong, broad doublet around 3200–3300 cm⁻¹ confirms the primary -NH₂ stretch of the sulfonamide, while strong bands at ~1330 cm⁻¹ and ~1150 cm⁻¹ confirm the asymmetric and symmetric S=O stretches.
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¹H NMR (CDCl₃, 400 MHz): A characteristic singlet integrating to 2H at ~4.5 ppm corresponds to the benzylic protons. The downfield shift is caused by the strong electron-withdrawing nature of the adjacent -SO₂NH₂ group. A singlet integrating to 6H at ~2.4 ppm confirms the intact 2,6-dimethyl substitution.
References
- (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0. Source: Chemsrc.
- (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S). Source: PubChemLite.
- (2,6-Dimethylphenyl)methansulfonyl chloride | 540524-67-2. Source: ChemicalBook.
